![molecular formula C17H27NO3 B14346018 N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide CAS No. 92137-98-9](/img/structure/B14346018.png)
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide typically involves the reaction of vanillylamine with nonanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols.
科学研究应用
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its effects on cellular processes and as a potential tool for studying signal transduction pathways.
作用机制
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide acts on vanilloid receptors located in peripheral afferent nerve fibers. It provides short-acting irritant and algesic properties by stimulating sensitive chemoreceptors of the skin. This leads to reflex hyperemia and a local elevation in temperature .
相似化合物的比较
Similar Compounds
Capsaicin: The active component in chili peppers, structurally similar but with an 8-methyl nonenoic acid side chain.
Nonivamide: Another synthetic analog of capsaicin, differing slightly in the fatty acid moiety of the side chain.
Uniqueness
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide is unique due to its specific combination of a hydroxyl and methoxy group on the benzyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where a balance of hydrophilic and lipophilic characteristics is desired .
属性
CAS 编号 |
92137-98-9 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-3-methoxyphenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-12-16(19)18-13-14-10-9-11-15(21-2)17(14)20/h9-11,20H,3-8,12-13H2,1-2H3,(H,18,19) |
InChI 键 |
ISKAQYQJCYUTLS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)NCC1=C(C(=CC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
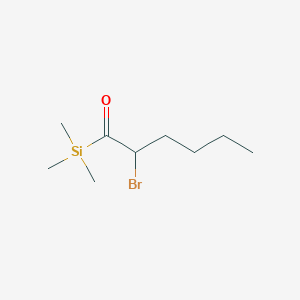
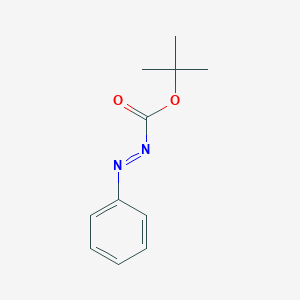
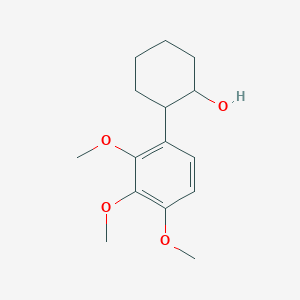
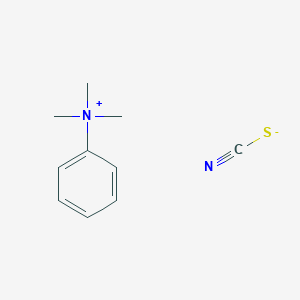
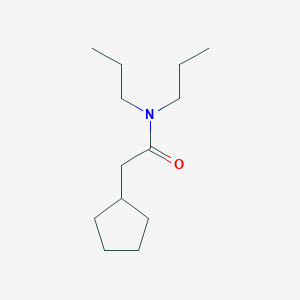
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
